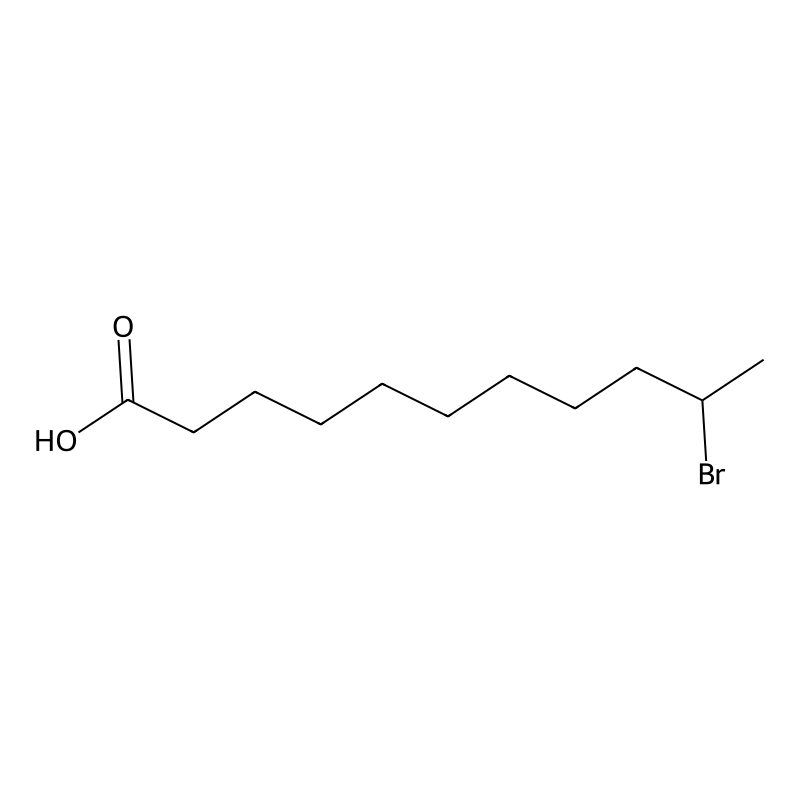10-Bromoundecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
-BrDA serves as a versatile building block in organic synthesis due to the presence of the reactive carboxylic acid group. Researchers employ it as a precursor for synthesizing various derivatives, including:
- Esters: By reacting 10-BrDA with alcohols under specific conditions, scientists can generate esters with diverse properties, useful in applications like pharmaceuticals, fragrances, and materials science [].
- Amides: Similar to esterification, 10-BrDA can be coupled with amines to form amides, another class of important molecules with applications in drug discovery and material science [].
- Nitriles: Through a substitution reaction, 10-BrDA can be converted to its corresponding nitrile derivative, finding uses in organic synthesis and as building blocks for more complex molecules [].
Preparation of Functional Materials
The presence of the bromine atom in 10-BrDA allows for its incorporation into functional materials. For instance, researchers have explored using 10-BrDA in the synthesis of:
10-Bromoundecanoic acid is a bromo-modified derivative of undecanoic acid, characterized by the presence of a bromine atom at the tenth carbon position of its linear chain. Its chemical formula is and it has a molecular weight of approximately 265.19 g/mol. Typically, it appears as a white to beige crystalline solid with a melting point ranging from 45 to 48 °C and a boiling point of about 173-174 °C under reduced pressure . This compound is not soluble in water, which limits its applications in aqueous environments .
- Esterification: It can react with alcohols to form esters, which are useful in the synthesis of various polymers.
- Ammonolysis: Similar to its analogs, it can undergo ammonolysis reactions, producing amino acids or amides depending on the conditions .
- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, which allows for the synthesis of more complex organic molecules.
10-Bromoundecanoic acid can be synthesized through several methods:
- Bromination of Undecanoic Acid: This method involves treating undecanoic acid with bromine in the presence of a catalyst or under UV light to facilitate the substitution at the tenth carbon.
- Grignard Reaction: A Grignard reagent derived from undecanoic acid can be reacted with bromine to introduce the bromine atom at the desired position.
- Direct Halogenation: This involves direct halogenation using elemental bromine under controlled conditions to minimize by-products.
10-Bromoundecanoic acid serves multiple purposes in industrial and research settings:
- Intermediate in Polymer Synthesis: It is used as an intermediate in the production of nylon-11 and other polyamides.
- Chemical Reagent: It acts as a reagent in organic synthesis for creating various derivatives and functionalized compounds.
- Potential Antimicrobial Agent: Its derivatives may have applications in pharmaceuticals due to potential antimicrobial properties.
Interaction studies involving 10-bromoundecanoic acid focus primarily on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution makes it a valuable target for further functionalization in synthetic organic chemistry. Studies have shown that variations in reaction conditions (such as solvent choice and temperature) significantly influence the yield and selectivity of desired products .
Several compounds share structural similarities with 10-bromoundecanoic acid, each exhibiting unique properties:
10-Bromoundecanoic acid is unique due to its specific bromination at the tenth position, which influences its chemical reactivity and potential applications compared to other similar fatty acids.







